molecular formula C7H8OS B079172 2-Acetyl-4-methylthiophene CAS No. 13679-73-7

2-Acetyl-4-methylthiophene

Cat. No. B079172
CAS RN: 13679-73-7
M. Wt: 140.2 g/mol
InChI Key: NFZNHUNPIJPRMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-acetyl-4-methylthiophene and related compounds involves several key methods, including the Gewald synthesis, which has been utilized to prepare novel thiophene derivatives with various functional groups. This methodology is significant for generating a wide range of thiophene-based compounds for further chemical investigations and applications (Eller & Holzer, 2006).

Molecular Structure Analysis

The molecular structure of 2-acetyl-4-methylthiophene has been determined through techniques such as microwave spectroscopy and quantum chemical calculations. These studies have provided detailed insights into the conformations, rotational and centrifugal distortion constants, and internal rotation barriers of the molecule, highlighting its planar structure and the effects of internal rotations on its overall configuration (Dindić & Nguyen, 2021).

Chemical Reactions and Properties

2-Acetyl-4-methylthiophene undergoes various chemical reactions, including Friedel–Crafts acylation, which is a crucial reaction for synthesizing important intermediates for pharmaceutical applications. The study of these reactions, alongside the investigation of catalysts and reaction conditions, provides valuable knowledge on the compound's reactivity and potential for synthesis of complex molecules (Yadav & Bhagat, 2005).

Physical Properties Analysis

The physical properties of 2-acetyl-4-methylthiophene, such as its spectroscopic characteristics, have been thoroughly investigated. These studies contribute to our understanding of the compound's behavior in different physical states and under various conditions, facilitating its identification and characterization in research and industrial applications.

Chemical Properties Analysis

The chemical properties of 2-acetyl-4-methylthiophene, including its electrophilic and nucleophilic reaction sites, have been explored through theoretical and experimental analyses. These studies help in understanding the electronic structure, reactivity patterns, and stability of the molecule under different chemical environments, providing a foundation for its application in organic synthesis and material science (Yarovenko et al., 2011).

Scientific Research Applications

  • Microwave Spectrum Analysis : Christina Dindić and H. Nguyen (2021) explored the microwave spectrum of 2-acetyl-3-methylthiophene (2A3MT) to understand its internal rotations and molecular structure. They found that the anti-conformer of the molecule was planar, contradicting some predictions. This research aids in understanding the molecular behavior of thiophene derivatives (Dindić & Nguyen, 2021).

  • Benchmarking Acetylthiophene Derivatives : A similar study in 2022 by the same authors investigated the microwave spectrum of 2-acetyl-5-methylthiophene (2A5MT). They noted the importance of the thiophene ring in transmitting electronic effects and affecting torsional barriers. This research helps categorize various acetylthiophene derivatives and understand their electronic properties (Dindić & Nguyen, 2022).

  • Green Synthesis of Drug Intermediates : G. Yadav and R. Bhagat (2005) researched the green synthesis of 4-(Methylthio)acetophenone, a crucial drug intermediate, using solid acids. This study aimed to replace the polluting traditional methods with a more environmentally friendly process, contributing to sustainable chemistry practices (Yadav & Bhagat, 2005).

  • Antimicrobial Activity : H. E. Gafer and E. Abdel‐Latif (2011) synthesized novel 4-arylazo-3-methylthiophenes with potent antibacterial effects against Staphylococcus aureus and Escherichia coli. This research highlights the potential of thiophene derivatives in developing new antimicrobial agents (Gafer & Abdel‐Latif, 2011).

  • Electrochemical Applications : H. Welzel et al. (1999) studied the copolymerization of methyl thiophene-3-acetate and 3-methylthiophene. Their work delves into the potential use of polythiophene films containing ester groups in electrochemical applications, showing the diverse applications of thiophene derivatives in materials science (Welzel et al., 1999).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The acetyl methyl group features torsional barriers of around 300 cm−1 if a thiophene derivative is attached at the other side of the carbonyl group . This finding allows the establishment of the so-called “thiophene class” for the acetyl group containing ketones .

properties

IUPAC Name

1-(4-methylthiophen-2-yl)ethanone
Source PubChem
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InChI

InChI=1S/C7H8OS/c1-5-3-7(6(2)8)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZNHUNPIJPRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159931
Record name 1-(4-Methyl-2-thienyl)ethan-1-one
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Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Acetyl-4-methylthiophene

CAS RN

13679-73-7
Record name 2-Acetyl-4-methylthiophene
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Record name 1-(4-Methyl-2-thienyl)ethan-1-one
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Record name 13679-73-7
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Record name 1-(4-Methyl-2-thienyl)ethan-1-one
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Record name 1-(4-methyl-2-thienyl)ethan-1-one
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Synthesis routes and methods

Procedure details

2-Acetyl-3-methylthiophene and 2-acetyl-4-methylthiophene are prepared by acetylation of commercially-available 3-methylthiophene with acetic anhydride in the presence of phosphoric acid by the procedure of Hartough and Kosak, J. Am. Chem. Soc., 69, 3093 (1974). Using the same procedure with commercial 2-methylthiophene provides 2-acetyl-5-methylthiophene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
C Dindić, M Barth, HVL Nguyen - … Acta Part A: Molecular and Biomolecular …, 2022 - Elsevier
… The microwave spectrum of 2-acetyl-4-methylthiophene (2A4MT) was recorded in the frequency range from 2 to 26.5 GHz using a molecular jet Fourier transform microwave …
Number of citations: 6 www.sciencedirect.com
MAVR da Silva, AFLOM Santos - The Journal of Chemical Thermodynamics, 2008 - Elsevier
… calorimeter was used to determine the standard (p ∘ =0.1MPa) molar enthalpies of combustion, Δ c H m ∘ , of the liquids 2-acetyl-3-methylthiophene, 2-acetyl-4-methylthiophene, and 2-…
Number of citations: 26 www.sciencedirect.com
C Dindić, HVL Nguyen - Physical Chemistry Chemical Physics, 2023 - pubs.rsc.org
… The FTMW results on 2-acetyl-3-methylthiophene (2A3MT) 23 and 2-acetyl-4-methylthiophene (2A4MT) 24 have been recently published. To further examine the effects of multiple …
Number of citations: 3 pubs.rsc.org
C Dindić, HVL Nguyen - ChemPhysChem, 2021 - Wiley Online Library
… The two isomers of 2A3MT, 2-acetyl-4-methylthiophene (2A4MT) and 2-acetyl-5-methylthiophene (2A5MT), are currently under study to explore the influence of the substitution position …
HD Hartough - Analytical Chemistry, 1948 - ACS Publications
… 2-acetyl-3-methylthiophene and with 2-acetyl-4methylthiophene. Agitation of the two-phase … be detected in mixtures containing 1 part of 2acetyl-4-methylthiophene in 10 parts of the 3-…
Number of citations: 10 pubs.acs.org
HD Hartough, AI Kosak - Journal of the American Chemical …, 1947 - ACS Publications
… 20% 2-acetyl-4-methylthiophene. 2-Methylth.iophene with acetic anhydride gave a 90% yield of 2-acetyl-5-methylthiophene. Acetylation of 2,5-dichlorothiophene with orthophosphoric …
Number of citations: 104 pubs.acs.org
M Sakaguchi, T Shibamoto - Journal of Agricultural and Food …, 1978 - ACS Publications
Thirty-nine compounds produced from the reaction of D-glucose with hydrogen sulfide in aqueous solution were identified by a GC-MS technique. The major volatiles obtained from this …
Number of citations: 37 pubs.acs.org
A Usta, H Taşkıran - Zeitschrift für Naturforschung C, 2015 - degruyter.com
… 2-Acetyl-4-methylthiophene and 3-pyridinecarboxaldehyde were purchased from Fluka-Merck (Darmstadt, Germany) and used without further purification. The solvents used were …
Number of citations: 8 www.degruyter.com
A Usta, A Yaşar, N Yılmaz, C Güleç… - Helvetica Chimica …, 2007 - Wiley Online Library
Nine new thiazachalcone‐based drugs, compounds 1–9, were prepared and fully characterized. The configurations of the photochemical‐dimerization products 7–9 were rationalized …
Number of citations: 26 onlinelibrary.wiley.com
HD Hartough, LG Conley - Journal of the American Chemical …, 1947 - ACS Publications
… 20% 2-acetyl-4-methylthiophene. 2-Methylth.iophene with acetic anhydride gave a 90% yield of 2-acetyl-5-methylthiophene. Acetylation of 2,5-dichlorothiophene with orthophosphoric …
Number of citations: 76 pubs.acs.org

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